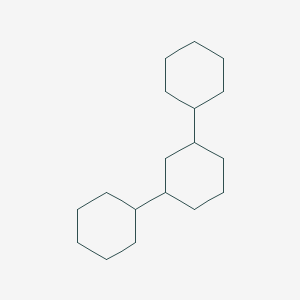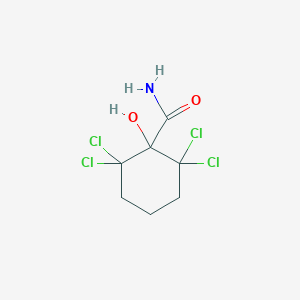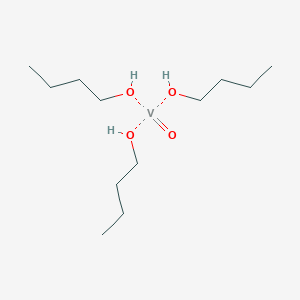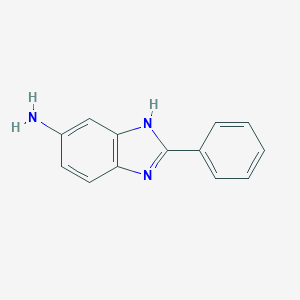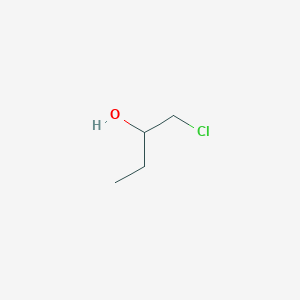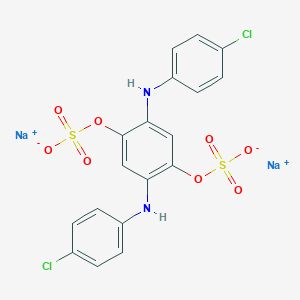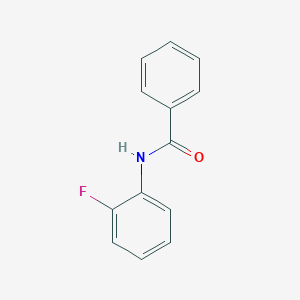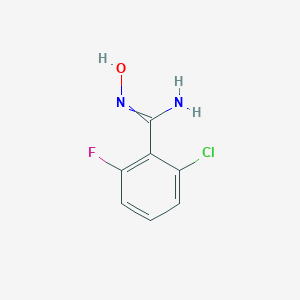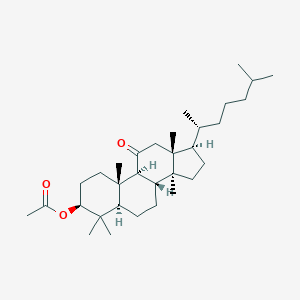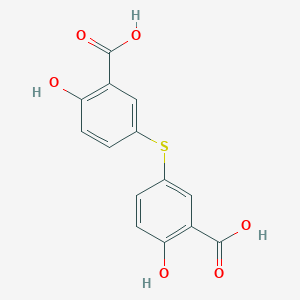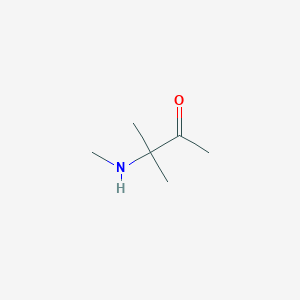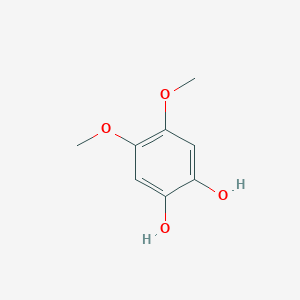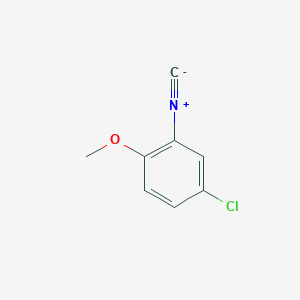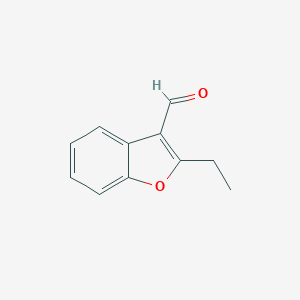![molecular formula C18H21BrN2O3 B167703 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide CAS No. 10155-48-3](/img/structure/B167703.png)
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In addition, it can also inhibit the activity of various kinases, including AKT and ERK, which are involved in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, respectively.
Efectos Bioquímicos Y Fisiológicos
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, it can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide in lab experiments include its high potency and selectivity, which make it an ideal lead compound for developing new drugs. In addition, it has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the research and development of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it may be possible to modify the structure of this compound to improve its potency and selectivity, as well as to reduce its cost.
Métodos De Síntesis
The synthesis of 7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide involves the reaction of 7-bromo-2-naphthoic acid with N-(3-aminopropyl)morpholine in the presence of a coupling agent, followed by the addition of 3-bromo-1-hydroxypropan-2-one. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.
Propiedades
Número CAS |
10155-48-3 |
|---|---|
Nombre del producto |
7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide |
Fórmula molecular |
C18H21BrN2O3 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
7-bromo-3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H21BrN2O3/c19-15-3-2-13-12-17(22)16(11-14(13)10-15)18(23)20-4-1-5-21-6-8-24-9-7-21/h2-3,10-12,22H,1,4-9H2,(H,20,23) |
Clave InChI |
PVZXJTNWDZNFJH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O |
Otros números CAS |
10155-48-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



